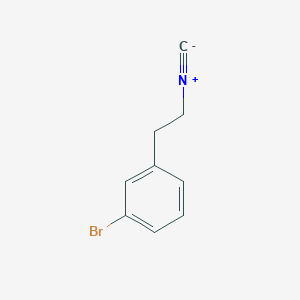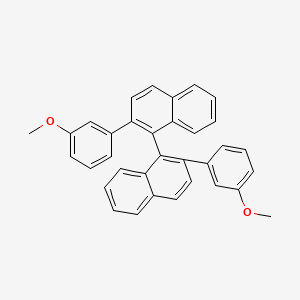![molecular formula C18H16O4 B12530974 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid CAS No. 867183-82-2](/img/structure/B12530974.png)
3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C18H18O4 It is a derivative of cinnamic acid, characterized by the presence of an ethoxybenzoyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-ethoxybenzoyl chloride with 4-hydroxycinnamic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage. The reaction mixture is then heated to promote the esterification process, followed by purification steps such as recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Known for its antioxidant properties.
3-(4-Bromomethylphenyl)prop-2-enoic acid: Used in organic synthesis as a reactive intermediate.
3-(4-Ethoxyphenoxy)phenylprop-2-enoic acid: Investigated for its potential biological activities.
Uniqueness
3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid is unique due to the presence of the ethoxybenzoyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
867183-82-2 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-[4-(4-ethoxybenzoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16O4/c1-2-22-16-10-8-15(9-11-16)18(21)14-6-3-13(4-7-14)5-12-17(19)20/h3-12H,2H2,1H3,(H,19,20) |
InChI Key |
JVGVAHOWARQAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)

![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)




![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)
![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)
boranyl](/img/structure/B12530955.png)

